molecular formula C18H17ClN4O4S B7712394 N-[4-({2-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE CAS No. 876902-81-7

N-[4-({2-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE

Cat. No.: B7712394
CAS No.: 876902-81-7
M. Wt: 420.9 g/mol
InChI Key: IRCCAZWHODLVEG-UHFFFAOYSA-N
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Description

N-[4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a combination of aromatic rings, oxadiazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamoyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the sulfonamide intermediate under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the oxadiazole moiety.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

N-[4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamoyl)phenyl]acetamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({4-[(4-Chlorophenyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
  • 2-Chloro-N-[4-chloro-3-(ethyl-phenyl-sulfamoyl)-phenyl]-acetamide

Uniqueness

N-[4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamoyl)phenyl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

IUPAC Name

N-[4-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S/c1-12(24)21-13-6-8-14(9-7-13)28(25,26)20-11-10-17-22-18(23-27-17)15-4-2-3-5-16(15)19/h2-9,20H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCCAZWHODLVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124577
Record name N-[4-[[[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876902-81-7
Record name N-[4-[[[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876902-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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